Antibacterial Activity: Direct MIC Comparison of 2-(3-Chlorophenyl)oxazolo[4,5-b]pyridine vs. Other 2-Substituted Phenyl Analogs
In a head-to-head evaluation of fourteen 2-(substituted phenyl)oxazolo[4,5-b]pyridine derivatives against four bacterial strains, compound 3f [2-(3-chlorophenyl)oxazolo[4,5-b]pyridine] demonstrated moderate antibacterial activity with MIC values ranging from 6.25 to 50 µg/mL across all tested strains [1]. This activity profile places 3f in a distinct activity tier: it is less potent than the highly active compounds 3d (2-hydroxyphenyl, MIC 1.56–25 µg/mL), 3g (4-fluorophenyl, MIC 3.125–25 µg/mL), and 3h (2-chloro-5-nitrophenyl, MIC 6.25–25 µg/mL), but more consistently active across the bacterial panel than compounds 3a (unsubstituted phenyl), 3i (3,4-dimethoxyphenyl), 3j (4-methoxyphenyl), and 3n (4-dimethylaminophenyl), all of which showed MIC >100 µg/mL against at least one strain [1]. Notably, 3f exhibited particular sensitivity against Gram-positive bacteria, showing an MIC of 6.25 µg/mL against B. subtilis and S. aureus (MRSA), compared to 25–50 µg/mL against Gram-negative E. coli and P. diminuta [1].
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 6.25–50 µg/mL across four strains; 6.25 µg/mL against B. subtilis and MRSA; 25–50 µg/mL against E. coli and P. diminuta |
| Comparator Or Baseline | 3d (2-OH-phenyl): MIC 1.56–25 µg/mL; 3g (4-F-phenyl): MIC 3.125–25 µg/mL; 3a (unsubstituted phenyl): MIC 25 to >100 µg/mL; Ampicillin (standard): MIC 1.56–6.25 µg/mL; Streptomycin (standard): MIC 3.125–25 µg/mL |
| Quantified Difference | 3f is 2–8× less potent than lead compounds 3d/3g but 4–16× more potent than inactive analogs (3a, 3i, 3j, 3n) against MRSA |
| Conditions | Two-fold serial dilution method; nutrient agar growth medium; bacterial strains: B. subtilis (MTCC 441), S. aureus MRSA (MTCC 3160), E. coli (MTCC 443), P. diminuta (MTCC 3361); inoculum: 10^7 CFU/mL |
Why This Matters
This quantitative tiering enables rational selection of 3f as a moderately active scaffold suitable for further optimization via medicinal chemistry, where its balanced activity profile across both Gram-positive and Gram-negative strains provides a versatile starting point distinct from both highly potent but potentially narrow-spectrum analogs and inactive derivatives.
- [1] Reen, G.K.; Kumar, A.; Sharma, P. In vitro and in silico evaluation of 2-(substituted phenyl) oxazolo[4,5-b]pyridine derivatives as potential antibacterial agents. Med. Chem. Res. 2017, 26, 3336–3344. Table 1. View Source
